molecular formula C10H15N3OS B2695402 2-(4-methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one CAS No. 900641-51-2

2-(4-methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one

Cat. No.: B2695402
CAS No.: 900641-51-2
M. Wt: 225.31
InChI Key: RZVZDEFNRKOYDP-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one (CAS: 1193387-83-5) is a piperazine-based compound featuring a 4-methylthiazole moiety linked via an acetyl group. Its molecular formula is C₁₀H₁₅N₃OS, with a molecular weight of 225.31 g/mol (excluding hydrochloride counterions) . The compound is structurally characterized by:

  • A piperazine ring (six-membered diamine), which enhances solubility and bioavailability.
  • A 4-methylthiazole group, a heterocyclic aromatic system known for modulating electronic and steric properties in drug design.
  • A ketone bridge connecting the two moieties, providing conformational flexibility.

The dihydrochloride salt form (C₁₀H₁₇Cl₂N₃OS) is commonly used for stability, with a molecular weight of 298.24 g/mol and storage at room temperature .

Properties

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)-1-piperazin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-8-7-15-9(12-8)6-10(14)13-4-2-11-3-5-13/h7,11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVZDEFNRKOYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CC(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with 1-(2-chloroethyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Reactions Involving the Piperazine Ring

The piperazine moiety participates in alkylation, acylation, and nucleophilic substitution reactions due to its secondary amine groups:

Reaction TypeConditions/ReagentsOutcome/ProductSource
Alkylation Reaction with alkyl halides (e.g., CH₃I) in DMF at 60°CFormation of quaternary ammonium salts
Acylation Treatment with acetyl chloride in THFN-acetyl derivatives
Nucleophilic Substitution Reaction with chloroethanone derivativesSubstitution at the piperazine nitrogen

Example : In a synthesis protocol, the piperazine nitrogen reacts with 2-chloro-1-(thiazolyl)ethanone under basic conditions (e.g., Na₂CO₃) to form coupled products .

Thiazole Ring Reactivity

The 4-methylthiazole ring undergoes electrophilic substitution and oxidation:

Reaction TypeConditions/ReagentsOutcome/ProductSource
Electrophilic Substitution Bromination (Br₂ in acetic acid)5-Bromo-4-methylthiazole derivatives
Oxidation KMnO₄ in acidic or basic mediaMethyl group → carboxylic acid

Note : The methyl group at the 4-position of the thiazole can be oxidized to a carboxylic acid under strong oxidative conditions.

Ketone Group Transformations

The ethanone group participates in nucleophilic additions and condensations:

Reaction TypeConditions/ReagentsOutcome/ProductSource
Reduction NaBH₄ or LiAlH₄ in THFSecondary alcohol formation
Condensation Reaction with hydrazines (e.g., NH₂NH₂)Hydrazone derivatives

Example : Reduction of the ketone to an alcohol using NaBH₄ yields 2-(4-methylthiazol-2-yl)-1-(piperazin-1-yl)ethanol, a potential intermediate for further functionalization.

Hydrolysis and Stability

The compound exhibits pH-dependent stability:

ConditionObservationSource
Acidic Hydrolysis Degradation of piperazine ring
Basic Hydrolysis Ketone remains stable; thiazole ring intact

Note : Prolonged exposure to strong acids (e.g., HCl) leads to ring-opening of the piperazine moiety, while the thiazole ring remains resistant under basic conditions.

Functionalization via Cross-Coupling

The thiazole ring participates in palladium-catalyzed reactions:

Reaction TypeConditions/ReagentsOutcome/ProductSource
Suzuki Coupling Pd(PPh₃)₄, arylboronic acidsBiaryl-thiazole derivatives
Buchwald-Hartwig Pd₂(dba)₃, XPhos, aryl halidesAminated thiazole-piperazine conjugates

Example : Suzuki coupling with 4-fluorophenylboronic acid introduces aromatic substituents, modulating the compound’s electronic properties .

Salt Formation

The piperazine nitrogen forms stable salts with acids:

Acid UsedSalt FormedApplicationSource
HCl Dihydrochloride saltImproves aqueous solubility
Citric Acid Citrate saltEnhances bioavailability

Data : The dihydrochloride salt (CAS 1193387-83-5) is commercially available and used in pharmacokinetic studies .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds related to thiazoles and piperazines exhibit significant anti-inflammatory properties. For instance, derivatives of 2-(4-methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. A recent study demonstrated that modifications to the thiazole ring can enhance the selectivity and potency against COX-II, a target for non-steroidal anti-inflammatory drugs (NSAIDs) .

Neuropharmacological Potential

The piperazine component of this compound suggests possible applications in neuropharmacology. Piperazine derivatives are known for their activity as anxiolytics and antidepressants. Preliminary studies have shown that modifications to the piperazine structure can influence serotonin receptor binding, which is critical for mood regulation .

Case Study 1: COX-II Inhibition

A study published in ACS Omega explored various thiazole derivatives as selective COX-II inhibitors. Among these, compounds similar to this compound exhibited promising results with IC50 values significantly lower than existing NSAIDs like Rofecoxib. The research highlighted the importance of structural modifications in enhancing pharmacological efficacy .

Case Study 2: Neurotransmitter Modulation

In another investigation focusing on neurotransmitter systems, researchers evaluated the effects of thiazole-piperazine hybrids on serotonin and dopamine receptors. The findings indicated that certain derivatives could modulate receptor activity effectively, suggesting potential use in treating mood disorders .

Mechanism of Action

The mechanism of action of 2-(4-methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Features/Activities References
2-(4-Methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one Piperazine + Thiazole 4-Methylthiazole, acetyl linker 225.31 High purity (dihydrochloride form), potential CNS activity due to piperazine; no explicit bioactivity data reported.
2-(4-Allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone Piperazine + Tetrazole Allyl group, phenyltetrazole ~350 (estimated) Synthesized via allylation; showed antimicrobial activity comparable to standard drugs (e.g., ciprofloxacin).
2-((5-(2-(4-Ethoxyphenyl)-1H-benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(4-fluorobenzyl)piperazin-1-yl)ethan-1-one Piperazine + Benzimidazole + Oxadiazole Ethoxyphenyl, fluorobenzyl, oxadiazole 589.18 Aromatase inhibitor; demonstrated anticancer potential via molecular modeling.
2-(Benzenesulfonyl)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one Piperazine + Benzothiazole Benzenesulfonyl, methylbenzothiazole 415.53 Enhanced lipophilicity due to sulfonyl group; bioactivity uncharacterized.
1-(3-Fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-one Thiazole + Fluorophenyl 3-Fluorophenyl, methylthiazole sulfanyl 264.04 Dual substituents (fluoro and sulfanyl) may influence metabolic stability; no reported activity.

Table 2: Reaction Yields and Purification

Compound Class Yield Range Purification Method Key Reagents
Piperazine-Thiazole Not reported Column chromatography Piperazine, 4-methylthiazole
Piperazine-Tetrazole 62–85% Vacuum drying, TLC monitoring Allyl bromide, triethylamine
Benzimidazole-Oxadiazole 35–70% Flash chromatography Ethoxybenzaldehyde, oxadiazole precursors

Physicochemical and Pharmacokinetic Properties

  • Solubility : Piperazine-thiazole derivatives generally exhibit moderate aqueous solubility, enhanced by hydrochloride salt formation .
  • Lipophilicity : Sulfonyl- and benzothiazole-containing analogues (e.g., compound in ) have higher logP values, favoring blood-brain barrier penetration.
  • Metabolic Stability : Thiazole and tetrazole moieties may resist oxidative metabolism, improving half-life compared to imidazole-containing analogues .

Biological Activity

2-(4-Methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one, also known as dihydrochloride salt, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

  • Molecular Formula : C10H17Cl2N3OS
  • Molecular Weight : 298.24 g/mol
  • CAS Number : 1193387-83-5
  • IUPAC Name : 2-(4-methyl-1,3-thiazol-2-yl)-1-piperazin-1-ylethanone; dihydrochloride

The biological activity of this compound can be attributed to its structural features, particularly the thiazole moiety and the piperazine ring. These components are known to interact with various biological targets, leading to multiple therapeutic effects:

  • Antitumor Activity : Compounds containing thiazole rings have been documented to exhibit significant cytotoxicity against various cancer cell lines. The presence of electron-donating groups enhances this activity by stabilizing interactions with target proteins involved in cell proliferation and survival pathways .
  • Anticonvulsant Properties : Research indicates that thiazole derivatives possess anticonvulsant activity. The structure–activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance efficacy against seizure models .
  • Antimicrobial Effects : Thiazole-containing compounds have shown promise in antimicrobial applications. Their ability to disrupt bacterial cell membranes and inhibit essential enzymes is a key mechanism for their antibacterial properties .

Antitumor Studies

A study conducted on thiazole derivatives revealed that several compounds demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin. For instance, one derivative exhibited an IC50 value of 1.61 ± 1.92 µg/mL against A431 skin cancer cells, indicating potent anticancer activity .

CompoundCell LineIC50 (µg/mL)
Compound 9A4311.61 ± 1.92
Compound 10Jurkat1.98 ± 1.22

Anticonvulsant Activity

In another study focusing on anticonvulsant properties, several thiazole derivatives were tested in a pentylenetetrazole (PTZ) model. The results showed that certain modifications led to a significant reduction in seizure duration and frequency .

CompoundSeizure Duration (seconds)Protection (%)
Compound A15100%
Compound B3080%

Safety and Toxicology

While the therapeutic potential is promising, safety evaluations are crucial. Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses; however, comprehensive toxicological assessments are necessary for clinical applications .

Q & A

Q. What are the recommended synthetic routes and characterization techniques for 2-(4-methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one?

The synthesis typically involves condensation reactions between thiazole derivatives and piperazine-containing precursors. For example, acylation of piperazine with 2-(4-methylthiazol-2-yl)acetyl chloride under reflux in anhydrous solvents (e.g., dichloromethane) is a common approach. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization using 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy are critical. Elemental analysis (C, H, N) should confirm purity (>95%) .

Q. How can researchers screen the biological activity of this compound in antimicrobial or anticancer studies?

Standard protocols include:

  • Antimicrobial : Broth microdilution assays (MIC determination) against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans), using nitrofural or ketoconazole as positive controls .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC50_{50} calculations. Reference compounds like doxorubicin or PKM2 activators (e.g., pyruvate kinase M2-targeting agents) can contextualize results .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying the thiazole and piperazine moieties?

  • Thiazole modifications : Introducing electron-withdrawing groups (e.g., Cl, NO2_2) at the 4-position enhances antimicrobial activity, while methyl groups (as in the target compound) balance lipophilicity and target binding .
  • Piperazine substitutions : N-alkylation (e.g., cyclohexyl, aryl groups) improves CNS penetration for neuroactive applications, whereas sulfonyl groups enhance metabolic stability .

Q. How can molecular docking studies guide the design of derivatives targeting specific enzymes?

Use software like AutoDock Vina to model interactions with enzymes such as:

  • PKM2 (pyruvate kinase M2): Docking into the allosteric site to assess hydrogen bonding with Arg168 and hydrophobic interactions with Leu398 .
  • CYP450 isoforms : Predict metabolic hotspots to avoid rapid clearance . Validate with MD simulations and free-energy calculations .

Q. What methodologies assess ADME/Tox properties for in vivo translation?

  • Absorption : Parallel artificial membrane permeability assay (PAMPA) for intestinal absorption.
  • Metabolism : Liver microsomal stability tests (e.g., rat/human CYP450 isoforms).
  • Toxicity : Zebrafish embryo models for acute toxicity; Ames test for mutagenicity .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Strain variability : Validate antimicrobial activity against standardized ATCC strains .
  • Assay conditions : Control pH, serum protein content, and solvent effects (e.g., DMSO concentration ≤1%).
  • Pharmacokinetics : Measure plasma protein binding and tissue distribution to clarify in vivo efficacy .

Q. What formulation strategies improve solubility and bioavailability for in vivo studies?

  • Nanoparticle encapsulation : Use PLGA or liposomes to enhance water solubility.
  • Co-crystallization : With succinic acid or cyclodextrins to stabilize the amorphous form.
  • Pharmacokinetic profiling : Conduct bioavailability studies in rodents with HPLC/MS monitoring .

Q. How does stereochemistry at the ethanone bridge influence biological activity?

Chiral analogs (R/S configurations) can exhibit divergent binding affinities. Resolve enantiomers via chiral HPLC and test against enantiomer-specific targets (e.g., GPCRs). For example, R-configuration may enhance antifungal activity by optimizing hydrophobic interactions with lanosterol 14α-demethylase .

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures).
  • Exothermic reactions : Optimize temperature control using flow chemistry.
  • Byproduct formation : Monitor intermediates via LC-MS and adjust stoichiometry of acylating agents .

Q. Are there synergistic effects when combining this compound with other therapeutic agents?

Evaluate combinations via:

  • Checkerboard assays : For antimicrobials, test with β-lactams or fluconazole.
  • Cancer therapies : Pair with cisplatin or PARP inhibitors, calculating combination indices (CI <1 indicates synergy). Mechanistic studies (e.g., RNA-seq) can identify pathways enhanced by co-treatment .

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